(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRYFMSCOCVEL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline core structure.
Introduction of Chlorine: Chlorination is carried out at the sixth position of the quinoline ring using reagents such as thionyl chloride or phosphorus pentachloride.
Aminoethyl Group Addition: The aminoethyl group is introduced at the third position through a nucleophilic substitution reaction. This step often involves the use of ethylamine or similar reagents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride exhibits notable antimicrobial activity. Studies have shown that compounds within the quinoline class can inhibit bacterial growth through various mechanisms, including interference with DNA replication and protein synthesis.
- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC for this compound against certain pathogens can be as low as 1600 μM, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural characteristics allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Cancer Research Applications
One of the most compelling applications of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride is its potential role as an inhibitor of isocitrate dehydrogenase (IDH), an enzyme involved in the citric acid cycle. Mutations in IDH are associated with various cancers, and targeting this enzyme could lead to novel cancer therapies.
- Mechanism of Action : The compound's ability to inhibit IDH may disrupt metabolic pathways that cancer cells rely on, leading to reduced proliferation and increased apoptosis .
Medicinal Chemistry and Drug Development
The unique structural features of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride make it a valuable starting point for drug development. Researchers can modify its structure to enhance potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structurally related halogenated quinolinone derivatives, primarily the 6-iodo and 6-fluoro analogs, which share the (S)-3-(1-aminoethyl) substituent and differ only in the halogen atom at the 6-position.
Physicochemical and Functional Properties
- Halogen-Specific Applications: The 6-iodo derivative ((S)-5) is tailored for SPECT imaging, leveraging iodine-123/131 isotopes for gamma-ray emission . The 6-fluoro analog ((S)-6) is designed for PET imaging using fluorine-18, a positron-emitting isotope with superior spatial resolution . The 6-chloro compound (target molecule) may serve as a non-radioactive scaffold for therapeutic development or as a control in imaging studies, given chlorine’s intermediate lipophilicity and electronic properties.
Enantiomeric Specificity : Both (R)- and (S)-enantiomers of the 6-fluoro and 6-iodo analogs have been synthesized, with the (S)-configuration showing preferential activity in target binding, as inferred from their prioritization in imaging studies .
Biological Activity
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique quinoline core with a chloro substituent and an aminoethyl side chain. The hydrochloride form enhances its water solubility, making it suitable for various biological applications. Its molecular formula is with a molecular weight of approximately 222.67 g/mol. The presence of the chiral (S) configuration may influence its interaction with biological targets due to stereoselectivity.
Research indicates that (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been suggested to inhibit isocitrate dehydrogenase (IDH), an enzyme critical in the citric acid cycle, which may have implications in cancer metabolism .
- Antimicrobial Activity : Preliminary studies demonstrate its effectiveness against various pathogens, showcasing potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways, although specific pathways remain to be fully elucidated .
Antimicrobial Efficacy
The antimicrobial activity of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride has been evaluated against several bacterial strains. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial pathogens.
Anti-cancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. In vitro assays have shown that it can reduce cell viability in various cancer cell lines. The following table illustrates its efficacy against selected cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| PC-3 | 30 |
| MRC-5 | >100 |
The IC50 values indicate that (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride exhibits significant cytotoxic effects on breast and prostate cancer cell lines while showing minimal effects on normal lung fibroblast cells .
Case Studies and Research Findings
A study focusing on the structure-activity relationship (SAR) of quinoline derivatives reported that modifications to the aminoethyl side chain significantly influenced biological activity. Compounds structurally similar to (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride demonstrated enhanced potency against MDA-MB-231 cells, suggesting that further optimization could yield more effective therapeutic agents .
Another investigation into the compound's antibacterial properties revealed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, reducing biofilm mass by approximately 50% at certain concentrations . This finding underscores its potential utility in treating infections associated with biofilm-forming bacteria.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride?
The synthesis typically involves multi-step reactions, including cyclization, halogenation, and chiral resolution. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution under nitrogen atmosphere at elevated temperatures (110°C), followed by purification via preparative TLC or reverse-phase HPLC . Key steps include protecting group strategies (e.g., tert-butyl carbamate for amino groups) and acid-mediated deprotection (e.g., HCl treatment). Reaction monitoring via TLC and NMR is critical for intermediate validation.
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Structural elucidation relies on NMR, NMR, and X-ray crystallography. For instance, NMR chemical shifts for similar quinolinones show aromatic protons at δ 6.8–8.2 ppm and aliphatic protons (e.g., aminoethyl groups) at δ 1.2–3.5 ppm . Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical confirmation, with refinement parameters such as -factor ≤ 0.03 and data-to-parameter ratios >12:1 ensuring accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data sheets (SDS) for related chlorinated quinolines emphasize avoiding inhalation, skin contact, and eye exposure. Immediate measures include consulting a physician, providing SDS to medical personnel, and using personal protective equipment (PPE) like gloves and lab coats. Proper ventilation and waste disposal protocols are mandatory .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the (S)-enantiomer?
Yield optimization requires precise control of reaction parameters:
- Temperature : Maintaining 110°C for 16 hours ensures complete cyclization without side reactions .
- Catalyst selection : Chiral catalysts or resolving agents (e.g., L-tartaric acid) enhance enantiomeric excess.
- Purification : Gradient elution in HPLC (e.g., water/acetonitrile with 0.1% TFA) improves chiral separation . Statistical design of experiments (DoE) can identify critical factors (e.g., solvent polarity, stoichiometry).
Q. How are discrepancies in NMR or crystallographic data resolved for this compound?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing variations. Strategies include:
Q. What challenges arise in correlating stereochemistry with biological activity for this compound?
The (S)-configuration at the aminoethyl group is critical for target binding (e.g., bacterial topoisomerases). Challenges include:
Q. How can computational methods aid in predicting the compound’s physicochemical properties?
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
